molecular formula C13H16N2O B8655177 4-(1H-benzo[d]imidazol-2-yl)cyclohexanol

4-(1H-benzo[d]imidazol-2-yl)cyclohexanol

Cat. No.: B8655177
M. Wt: 216.28 g/mol
InChI Key: OWFYZIYACNGJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-benzo[d]imidazol-2-yl)cyclohexanol is a compound that features a benzimidazole moiety fused to a cyclohexanol ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antiviral, antitumor, and antimicrobial properties . The cyclohexanol component adds to the compound’s structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzo[d]imidazol-2-yl)cyclohexanol typically involves the reaction of o-phenylenediamine with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of polyphosphoric acid (PPA) as a dehydrating agent and heating at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzo[d]imidazol-2-yl)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1H-benzo[d]imidazol-2-yl)cyclohexanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)cyclohexanol involves its interaction with various molecular targets. The benzimidazole moiety is known to inhibit enzymes such as protein kinases and topoisomerases, which are involved in cell proliferation and DNA replication. This inhibition can lead to antitumor and antimicrobial effects. Additionally, the compound may interact with cellular receptors and signaling pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Benzoimidazol-2-YL)-aniline
  • 4-(1H-Benzoimidazol-2-YL)-benzaldehyde
  • 4-(1H-Benzoimidazol-2-YL)-sulfanylbenzaldehyde

Uniqueness

4-(1H-benzo[d]imidazol-2-yl)cyclohexanol is unique due to the presence of the cyclohexanol ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzimidazole derivatives, potentially enhancing its pharmacological activity and making it a valuable compound for further research .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C13H16N2O/c16-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-4,9-10,16H,5-8H2,(H,14,15)

InChI Key

OWFYZIYACNGJQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=NC3=CC=CC=C3N2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(4-methoxy-cyclohexyl)-1H-benzoimidazole (500 mg, 2.17 mmol) in HI (35%) (5 mL) was heated to 90° C. for 1 h. The reaction mixture was diluted with water (20 mL) and extracted with EtOAc (2×10 mL); the organic layers was combined and washed with brine (2×10 mL), dried over Na2SO4, and concentrated to give the desired product (400 mg, 1.85 mmol, 85% yield) as brown solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
85%

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